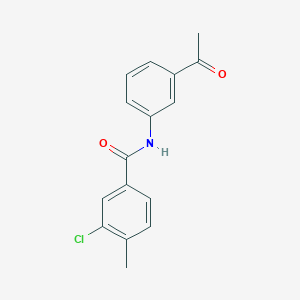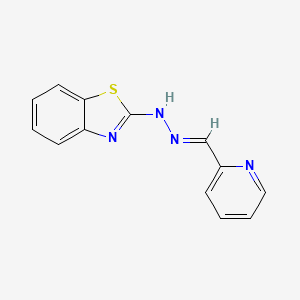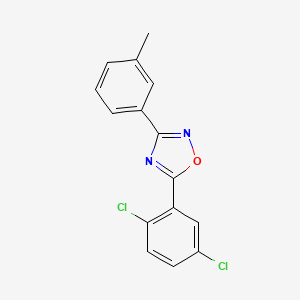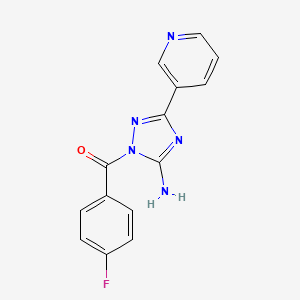![molecular formula C15H19N3O B5771273 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole is not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been found to have antifungal activity by disrupting the cell wall of fungi.
Biochemical and Physiological Effects
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases. The compound has also been found to inhibit the growth of certain tumors and to have antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its anti-inflammatory properties, which make it useful for investigating the effects of inflammation on biological systems. The compound's anti-tumor and antifungal properties also make it useful for investigating the mechanisms of action of certain drugs. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's anti-tumor properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for greater yields.
Méthodes De Synthèse
The synthesis method of 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 2-allyl-4,6-dimethylphenol with ethyl bromoacetate to form 2-(2-allyl-4,6-dimethylphenoxy)ethyl acetate. This intermediate compound is then reacted with hydrazine hydrate to form 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal properties. The compound has been used in studies to investigate the effects of inflammation on the brain, as well as in studies to investigate the mechanisms of action of certain anti-tumor drugs.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-5-14-9-12(2)8-13(3)15(14)19-7-6-18-11-16-10-17-18/h4,8-11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHCPLHZSRYIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)



![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)

![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)


![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)